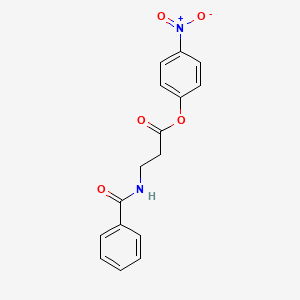![molecular formula C10H12N2O2S B5785519 3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)
3-{[(ethylamino)carbonothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Ethylamino)carbonothioyl]amino}benzoic acid (ECBA) is a chemical compound that belongs to the class of thioamides. It has a molecular formula of C11H12N2O2S and a molecular weight of 240.29 g/mol. ECBA has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
科学研究应用
3-{[(ethylamino)carbonothioyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including barnyardgrass, green foxtail, and redroot pigweed. This compound has also been shown to enhance the growth of certain crops, such as wheat and corn.
In industry, this compound has been studied for its potential use as a corrosion inhibitor. It has been found to inhibit the corrosion of various metals, including steel, aluminum, and copper.
作用机制
The exact mechanism of action of 3-{[(ethylamino)carbonothioyl]amino}benzoic acid is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death. It has also been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. In bacteria, this compound has been found to inhibit the synthesis of peptidoglycan, a major component of bacterial cell walls. This results in the disruption of bacterial cell wall integrity and ultimately leads to bacterial cell death.
实验室实验的优点和局限性
3-{[(ethylamino)carbonothioyl]amino}benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions and has a long shelf-life. However, this compound has some limitations. It is insoluble in water and requires the use of organic solvents for dissolution. It is also highly reactive and can react with various compounds, which can affect its activity.
未来方向
There are several future directions for the study of 3-{[(ethylamino)carbonothioyl]amino}benzoic acid. In medicine, further studies are needed to determine the potential of this compound as a cancer treatment. Studies are also needed to determine the safety and efficacy of this compound in humans. In agriculture, further studies are needed to determine the potential of this compound as a herbicide and crop enhancer. Studies are also needed to determine the environmental impact of this compound use. In industry, further studies are needed to determine the potential of this compound as a corrosion inhibitor and to develop more efficient and cost-effective synthesis methods.
合成方法
3-{[(ethylamino)carbonothioyl]amino}benzoic acid can be synthesized by reacting 3-aminobenzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate thiourea, which is then hydrolyzed to yield this compound. The overall reaction can be represented as follows:
属性
IUPAC Name |
3-(ethylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBXPTUJREELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)

![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)



![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)